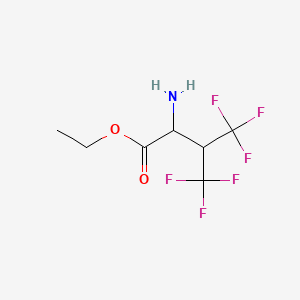

Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOSQXOLEQZPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78185-92-9 | |

| Record name | 4,4,4,4',4',4'-Hexafluorovaline, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Hexafluorovaline Analogs

An In-Depth Technical Guide to the Synthesis of Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

For professionals in chemical synthesis and drug development, the incorporation of fluorinated moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, a valuable building block derived from hexafluoro-DL-valine.

Amino acids containing multiple fluorine atoms are of great interest to medicinal chemists.[3][4] The replacement of hydrogen atoms with fluorine in the side chain of an amino acid, such as in hexafluoro-DL-valine, imparts profound changes to its physicochemical properties.[1] The two trifluoromethyl groups create a highly lipophilic and sterically demanding side chain, which can be exploited to probe protein binding pockets or to block sites of metabolic degradation.[2] Esterification of the carboxylic acid group, to yield this compound, further modifies its properties, making it a versatile intermediate for peptide synthesis and the development of novel therapeutics.[5]

Synthesis Strategy: Acid-Catalyzed Esterification

The most direct and classical approach for converting a carboxylic acid to its corresponding ethyl ester is the Fischer-Speier esterification. This method involves reacting the carboxylic acid (Hexafluoro-DL-valine) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).

The reaction is an equilibrium process. To drive the reaction towards the product side, an excess of one reactant (usually the alcohol, as it is inexpensive and can also serve as the solvent) is used. Additionally, the removal of water as it is formed can shift the equilibrium to favor the ester product.[6]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The key steps are:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

Caption: Fischer Esterification Mechanism.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Hexafluoro-DL-valine | C₅H₅F₆NO₂ | 225.09 | 5.00 g | 22.2 | Starting material[5][8] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | ~855 | Reagent and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~18.4 | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~100 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction solvent |

| Deuterated Chloroform | CDCl₃ | 120.38 | ~1 mL | - | NMR solvent |

Experimental Workflow

Caption: Synthesis and Purification Workflow.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexafluoro-DL-valine (5.00 g, 22.2 mmol).

-

Add absolute ethanol (50 mL) to the flask and stir to dissolve the starting material.

-

Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~90-95°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Transfer the oily residue to a 250 mL separatory funnel using diethyl ether (~50 mL).

-

Carefully add saturated sodium bicarbonate solution (~50 mL) in small portions to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

-

Separate the layers and wash the organic layer with another portion of saturated sodium bicarbonate solution (25 mL), followed by a wash with brine (25 mL).

-

Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent, and wash the solid with a small amount of diethyl ether.

-

Concentrate the filtrate on a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude ester by vacuum distillation to obtain a clear, colorless liquid.[6][9]

Product Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. Samples should be prepared in a suitable deuterated solvent, such as CDCl₃.

Expected NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.25 | Quartet (q) | J ≈ 7.1 | -OCH₂ CH₃ |

| ~3.8-4.0 | Doublet of Heptets (d hep) | J ≈ 4.5, 9.0 | -CH (NH₂)CH- | |

| ~3.4-3.6 | Heptet of Doublets (hep d) | J ≈ 9.0, 4.5 | -CH(CH (CF₃)₂) | |

| ~2.0 (broad) | Singlet (s) | - | -NH₂ | |

| ~1.30 | Triplet (t) | J ≈ 7.1 | -OCH₂CH₃ | |

| ¹³C NMR | ~170 | Singlet | - | C =O (Ester) |

| ~123 | Quartet | J ≈ 285 | -C F₃ | |

| ~62 | Singlet | - | -OCH₂ CH₃ | |

| ~55 | Multiplet | - | -C H(NH₂) | |

| ~45 | Multiplet | - | -C H(CF₃)₂ | |

| ~14 | Singlet | - | -OCH₂CH₃ | |

| ¹⁹F NMR | ~-70 to -75 | Doublet | J ≈ 9.0 | -CF₃ |

Note: Predicted shifts and coupling constants are estimates and may vary. Broadening of the NH₂ and adjacent CH proton signals is expected due to quadrupole effects and exchange.[10][11]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and purity of the ester.[12][13]

-

Molecular Formula: C₇H₉F₆NO₂

-

Molecular Weight: 253.14 g/mol

-

Expected [M]⁺ or [M+H]⁺: m/z = 253 or 254

-

Key Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃, m/z = 45), loss of the ester group (-COOCH₂CH₃, m/z = 73), and fragments corresponding to the hexafluoroisopropyl moiety.[14][15]

Safety and Handling

-

Hexafluoro-DL-valine: Handle in a well-ventilated area. May cause skin and eye irritation.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

-

Vacuum Distillation: Ensure glassware is free of cracks or defects to prevent implosion. Use a safety shield.

Conclusion

This guide details a robust and reliable method for the synthesis of this compound via Fischer esterification. The protocol is grounded in established chemical principles and provides a clear workflow from reaction setup to purification and final characterization. The resulting fluorinated amino acid ester is a valuable building block for researchers in medicinal chemistry and drug discovery, enabling the synthesis of novel peptides and small molecules with potentially enhanced biological properties.

References

- Chemical Communications. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. RSC Publishing.

- Harsanyi, A., & Sandford, G. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.

- Qiu, X.-L., & Qing, F.-L. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids.

- Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids.

- Chaume, G., et al. (n.d.).

- Sigma-Aldrich. (n.d.). 4,4,4,4',4',4'-Hexafluoro-DL-valine.

- ChemicalBook. (n.d.). HEXAFLUORO-DL-VALINE CAS#: 16063-80-2.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

- Reyes, C. P., et al. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.

- G. Fulmer, et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- NIST. (n.d.). Hexanoic acid, ethyl ester. NIST WebBook.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Google Patents. (n.d.). Process for the production of 2-ethyl-hexanol.

- Flinn Scientific. (2003).

- Chemguide. (n.d.).

- Qiu, Y., et al. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling.

- Ashraf-Khorassani, M., et al. (2015). Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil.

- Google Patents. (n.d.). Purifying process of 7-ethyl tryptol.

- Raj, R. K. (n.d.).

- M. A. Brown, et al. (2022).

- Google Patents. (n.d.).

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,4,4,4 ,4 ,4 -Hexafluoro- DL -valine 97 16063-80-2 [sigmaaldrich.com]

- 6. coachbenner.weebly.com [coachbenner.weebly.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. HEXAFLUORO-DL-VALINE CAS#: 16063-80-2 [m.chemicalbook.com]

- 9. US3703444A - Production of pure 2-ethyl hexanol by three-stage distillation - Google Patents [patents.google.com]

- 10. epfl.ch [epfl.ch]

- 11. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Hexanoic acid, ethyl ester [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

Physicochemical properties of Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Drug Design

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Fluorinated amino acids, in particular, serve as powerful building blocks for creating peptides and peptidomimetics with enhanced therapeutic profiles.[] By replacing hydrogen atoms with fluorine, researchers can sterically shield peptide bonds from enzymatic cleavage, thereby increasing in vivo half-life and bioavailability.[2][3]

This compound is a synthetic valine analogue that embodies this principle. Bearing two trifluoromethyl groups in place of the isopropyl methyl groups, this compound offers a unique combination of steric bulk and high lipophilicity. This guide provides a comprehensive overview of its core physicochemical properties, methodologies for its characterization, and its potential applications in the field of drug development.

Core Molecular and Physicochemical Profile

The fundamental identity and properties of this compound are summarized below. The presence of six fluorine atoms dramatically influences its characteristics compared to its non-fluorinated counterpart, ethyl valinate. The high electronegativity of fluorine creates strong inductive electron withdrawal, while the two bulky trifluoromethyl groups introduce significant steric hindrance around the α-carbon.

| Property | Value | Source |

| Chemical Name | Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate | [4] |

| Synonyms | Ethyl hexafluorovalinate | N/A |

| CAS Number | 78185-92-9 | [4][5] |

| Molecular Formula | C₇H₉F₆NO₂ | [4][6] |

| Molecular Weight | 253.14 g/mol | [4][5][6] |

| Appearance | Typically a solid at room temperature | [4] |

| LogP (Octanol/Water) | 2.317 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 9 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis and Purification Strategy

The synthesis of this compound is typically achieved through a two-step process: synthesis of the parent hexafluoro-DL-valine amino acid, followed by esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of the parent amino acid to its corresponding ethyl ester.

Expertise & Causality:

-

Anhydrous Conditions: Water is a product of the reaction. According to Le Châtelier's principle, its presence would shift the equilibrium back towards the reactants, reducing the yield. Using anhydrous ethanol and a drying tube is critical.

-

Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the formation of the ester product.

-

Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a drying tube containing calcium chloride to the top of the condenser.

-

Reagents: To the flask, add 4,4,4,4',4',4'-hexafluoro-DL-valine (1.0 eq). Add anhydrous ethanol (approx. 20 mL per gram of amino acid).

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour it over crushed ice and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Physicochemical Parameters: Experimental Determination

Accurate determination of physicochemical properties is vital for predicting a compound's behavior in biological systems.

A. Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. It is a critical predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties. A LogP of 2.317 indicates that the compound is significantly more soluble in lipids than in water, suggesting good potential for crossing cell membranes.[4]

B. Solubility Profile

Solubility is a prerequisite for absorption and is crucial for formulation development. Poor aqueous solubility can be a major hurdle in drug development.

Expertise & Causality:

-

Solvent Selection: Solvents are chosen to represent different environments:

-

Water/PBS (pH 7.4): Simulates physiological conditions.

-

DMSO: A common solvent for creating stock solutions for in vitro assays.

-

Ethanol: A co-solvent often used in formulations.

-

-

Equilibrium: Shaking the suspension for 24 hours ensures that equilibrium is reached and the measured solubility is the true thermodynamic solubility.

Protocol for Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mg in 1 mL of PBS pH 7.4) in a glass vial.

-

Seal the vial and place it on an orbital shaker at 25°C for 24 hours to ensure equilibrium.

-

Centrifuge the resulting suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and analyze the concentration using a validated HPLC-UV method against a standard curve.

-

The measured concentration represents the solubility in that solvent.

C. Chemical Stability

The stability of a compound under various conditions determines its shelf-life and its fate in vivo. The ester functional group is susceptible to hydrolysis, especially at non-neutral pH.

Protocol for Hydrolytic Stability Assessment:

-

Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0.

-

Prepare a stock solution of the compound in acetonitrile.

-

Spike the stock solution into each buffer to a final concentration of 10 µM.

-

Incubate the solutions at 37°C.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the degradation by adding an equal volume of cold acetonitrile.

-

Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining over time.

-

Calculate the half-life (t₁/₂) at each pH.

Expected Outcome: The bulky, electron-withdrawing trifluoromethyl groups are expected to provide some steric hindrance to the ester carbonyl, potentially slowing the rate of hydrolysis compared to non-fluorinated analogues.

Analytical Characterization Profile

A combination of spectroscopic techniques is required for unambiguous structure confirmation and purity assessment.

| Technique | Expected Observations |

| ¹H NMR | - Ethyl CH₂: Quartet due to coupling with the adjacent CH₃. - Ethyl CH₃: Triplet due to coupling with the adjacent CH₂. - α-CH: Multiplet due to coupling with NH₂ and the adjacent CH. - β-CH: Multiplet due to complex coupling with α-CH and the six fluorine atoms. - NH₂: Broad singlet, exchangeable with D₂O. |

| ¹⁹F NMR | - A single signal (doublet or more complex multiplet) is expected for the two equivalent CF₃ groups, showing coupling to the β-proton. |

| ¹³C NMR | - Distinct signals for the ester carbonyl, α-carbon, β-carbon, ethyl carbons, and the two trifluoromethyl carbons (quartets due to C-F coupling). |

| IR Spectroscopy | - N-H stretch: ~3300-3400 cm⁻¹ (primary amine). - C-H stretch: ~2850-3000 cm⁻¹. - Ester C=O stretch: ~1735-1750 cm⁻¹. - C-F stretch: Strong, broad absorptions ~1100-1300 cm⁻¹. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 254.06. |

Applications and Strategic Value in Drug Development

This compound is not an active pharmaceutical ingredient itself but a specialized building block. Its value lies in its incorporation into larger molecules, primarily peptides.

-

Enhanced Proteolytic Stability: The extreme steric bulk of the bis(trifluoromethyl)isopropyl side chain can act as a "shield," preventing peptidases from accessing and cleaving the adjacent peptide bonds. This is a primary strategy for increasing the in vivo half-life of peptide-based drugs.[2][3][7]

-

Modulation of Conformation and Binding: The unique stereoelectronic properties of the hexafluoroleucyl side chain can enforce specific peptide backbone conformations, which can be exploited to improve binding affinity and selectivity for a biological target.

-

Increased Lipophilicity: The fluorinated side chain significantly increases the hydrophobicity of a peptide region, which can be used to enhance membrane permeability and facilitate oral absorption.[]

-

¹⁹F NMR Probe: When incorporated into a protein or peptide, the fluorine atoms serve as a sensitive probe for ¹⁹F NMR studies, allowing for detailed investigation of protein folding, dynamics, and ligand binding without interference from other signals.[]

Safety and Handling

According to supplier safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

-

Storage: Keep in a tightly sealed container in a dark, inert atmosphere. For long-term storage, keep in a freezer under -20°C.[5]

References

-

Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Retrieved from [Link]

-

Huhmann, S., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Retrieved from [Link]

-

Huhmann, S. (2018). Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Freie Universität Berlin. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Amino Acid Derivatives | 78185-92-9 | Invivochem [invivochem.com]

- 5. 78185-92-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [oakwoodchemical.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

Ethyl 4,4,4,4',4',4'-Hexafluoro-DL-valinate: A Strategic Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate, a fluorinated amino acid derivative of significant interest in medicinal chemistry. We will explore the fundamental advantages conferred by its unique structure, provide detailed protocols for its synthesis and chiral resolution, and illustrate its application in enhancing the properties of therapeutic candidates. This document is designed to provide both foundational knowledge and actionable insights for professionals engaged in the design and development of next-generation pharmaceuticals.

Part 1: The Rationale for Fluorination: The Strategic Value of Hexafluorovaline

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical and pharmacokinetic properties.[1] The hexafluorovaline moiety, specifically, offers a powerful toolset for overcoming common drug development hurdles. Non-natural amino acids are pivotal in protein engineering and drug development, with fluorinated variants being particularly important.[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Its introduction sterically shields adjacent C-H bonds and deactivates them electronically from enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes. This modification can drastically reduce metabolic degradation, thereby increasing the half-life and bioavailability of a drug.

-

Modulation of Lipophilicity: The replacement of six hydrogen atoms with highly electronegative fluorine atoms significantly increases the lipophilicity of the valine side chain. This enhancement can improve a molecule's ability to cross biological membranes, a critical factor for oral absorption and cell permeability.[2]

-

Conformational Control and Binding Affinity: The bulky trifluoromethyl groups ((CF₃)₂) impose significant steric constraints. When incorporated into a peptide or small molecule, the hexafluorovaline residue can lock the backbone into a specific, often more bioactive, conformation. Furthermore, the unique electronic properties of the fluorinated side chain can lead to novel, favorable interactions within a protein's binding pocket, such as orthogonal multipolar C–F···C=O interactions, potentially increasing binding affinity and selectivity.[1]

-

Lowering pKa: The strong electron-withdrawing effect of the two CF₃ groups can lower the pKa of the amine and carboxylic acid groups. This alteration of the molecule's ionization state at physiological pH can influence its solubility, receptor binding, and pharmacokinetic profile.[3]

These combined effects make this compound a high-value building block for creating therapeutics with superior "drug-like" properties.

Part 2: Synthesis and Enantiomeric Resolution

The practical application of this building block begins with its synthesis and subsequent separation into its constituent enantiomers, as stereochemistry is critical for biological activity. While various methods exist, including the use of chiral Ni(II) complexes for asymmetric synthesis[2][4], a common pathway involves the synthesis of the racemate followed by enzymatic resolution.

Experimental Protocol 1: Synthesis of Racemic this compound

This procedure outlines a foundational method for producing the racemic ester.

Causality: The reaction proceeds via the formation of a Schiff base (imine) from ethyl glycinate, which is then alkylated by a hexafluoroisopropylidene equivalent. This established route provides a reliable method to construct the carbon skeleton of the target amino acid.

Materials:

-

Ethyl glycinate hydrochloride

-

Triethylamine (TEA)

-

Hexafluoroacetone (or a suitable precursor like its hydrate)

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Free Base Generation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend ethyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free ethyl glycinate base in situ. Stir for 30 minutes.

-

Addition of Fluorinating Agent: Introduce hexafluoroacetone gas via a subsurface sparge tube or add a solution of hexafluoroacetone hydrate (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a clear oil or low-melting solid.

Experimental Protocol 2: Enzymatic Kinetic Resolution

Causality: This protocol leverages the high enantioselectivity of certain enzymes, most commonly lipases, to differentiate between the two enantiomers of the racemic ester. The enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the L-enantiomer) to its corresponding carboxylic acid, leaving the other (D-ester) unreacted. This difference in chemical form allows for easy separation. Enzymatic resolution is a widely used technique for preparing enantiomerically enriched amino acids.[5][6]

Materials:

-

Racemic this compound

-

Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Toluene or Methyl tert-butyl ether (MTBE)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Step-by-Step Methodology:

-

Setup: To a solution of the racemic ester (1.0 eq) in a biphasic system of toluene and phosphate buffer (1:1 v/v), add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Enzymatic Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C) to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. At this point, the concentrations of the remaining D-ester and the newly formed L-acid will be maximal.

-

Enzyme Removal: Stop the reaction by filtering off the immobilized enzyme beads. The enzyme can often be washed and reused.

-

Separation and Isolation of the D-Ester: Separate the organic and aqueous layers. The unreacted D-ester remains in the organic (toluene) layer. Wash this layer with saturated NaHCO₃ to remove any traces of the acid, dry over MgSO₄, and concentrate to yield the enantiomerically pure Ethyl 4,4,4,4',4',4'-hexafluoro-D-valinate.

-

Isolation of the L-Acid: Cool the aqueous layer from step 5 in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. This protonates the carboxylate salt of the L-acid, causing it to become less water-soluble.

-

Extract the L-acid into a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts, dry over MgSO₄, and concentrate to yield the enantiomerically pure 4,4,4,4',4',4'-Hexafluoro-L-valine.

Workflow Visualization

Caption: Workflow for the synthesis and enzymatic resolution of Ethyl Hexafluorovalinate.

Part 3: Application in Drug Design: A Protease Inhibitor Case Study

To illustrate the practical impact of this building block, consider the optimization of a peptide-based inhibitor targeting a cysteine protease, such as Cathepsin K, which is implicated in osteoporosis.

The Challenge: A lead peptide inhibitor containing a natural valine residue shows good in vitro potency but fails in vivo due to rapid proteolytic degradation and poor penetration into target cells.

The Strategic Solution: Replace the natural L-valine residue with L-4,4,4,4',4',4'-hexafluorovaline.

Rationale for the Choice:

-

Proteolytic Shielding: The bulky (CF₃)₂CH- side chain is expected to act as a "shield," sterically hindering the approach of proteases that would normally cleave the peptide bonds adjacent to the valine residue.

-

Enhanced Permeability: The increased lipophilicity imparted by the fluorinated side chain should improve the peptide's ability to passively diffuse across cell membranes to reach its intracellular target.

Comparative Performance Data

The following table summarizes the hypothetical but mechanistically plausible data comparing the parent peptide with its hexafluorinated analog.

| Parameter | Parent Peptide (with L-Valine) | Hexafluorovaline Analog | Rationale for Improvement |

| Target Potency (IC₅₀) | 12.5 nM | 9.8 nM | Altered conformation and electronics may improve binding pocket fit. |

| Metabolic Stability (t½, Liver Microsomes) | 8 minutes | 95 minutes | C-F bonds and steric bulk resist CYP-mediated degradation.[1] |

| Cellular Efficacy (EC₅₀ in cell-based assay) | 450 nM | 75 nM | Improved cell permeability allows more drug to reach the intracellular target.[2] |

| Oral Bioavailability (Mouse) | < 1% | 15% | Combination of increased metabolic stability and membrane permeability. |

Logical Diagram of Improved Pharmacokinetics

Caption: Comparative pharmacokinetic pathways of standard vs. hexafluorinated peptides.

Part 4: Conclusion and Future Directions

This compound is a powerful and versatile chiral building block that provides medicinal chemists with a reliable method for enhancing the drug-like properties of therapeutic candidates. Its ability to simultaneously improve metabolic stability, modulate lipophilicity, and enforce specific conformations makes it an invaluable tool for overcoming common obstacles in drug discovery. As synthetic methodologies for fluorinated compounds continue to advance[7], and our understanding of fluorine's role in molecular recognition deepens, the strategic deployment of building blocks like hexafluorovaline will undoubtedly continue to grow, leading to the development of more robust, effective, and safer medicines.

References

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

Spectroscopic data (NMR, IR, MS) of Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, enhancing metabolic stability, lipophilicity, and binding affinity. This compound, a fluorinated analog of the essential amino acid valine, represents a valuable building block in this endeavor. This guide provides a comprehensive analysis of its structural and spectroscopic properties, offering researchers and drug development professionals a foundational understanding based on established scientific principles. In the absence of a complete, publicly available experimental dataset, this document leverages expert knowledge of spectroscopic theory to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines a plausible synthetic route and standardized protocols for empirical data acquisition, ensuring both theoretical rigor and practical applicability.

Introduction and Molecular Structure

This compound (CAS No. 78185-92-9) is a derivative of valine where the two methyl groups of the isopropyl side chain are replaced by trifluoromethyl (CF₃) groups.[1][2] This substitution dramatically alters the electronic properties and steric profile of the side chain, making it a point of interest for peptide and protein engineering, as well as for the development of novel pharmaceuticals. The ethyl ester functionality provides a useful handle for further chemical modification or can serve as a protecting group.

The molecular formula is C₇H₉F₆NO₂, with a molecular weight of approximately 253.15 g/mol .[2][3] Understanding its spectroscopic signature is paramount for its identification, purity assessment, and structural confirmation in any research or development context.

Figure 1: 2D structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures of the title compound. These predictions are derived from established principles of NMR, IR, and MS, and by drawing parallels with structurally similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The powerful electron-withdrawing nature of the two CF₃ groups will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield than in their non-fluorinated counterparts.[4]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -CH₃ (ethyl) | ~1.3 | Triplet (t) | ³JHH ≈ 7 Hz | 3H |

| -NH₂ | ~1.8-3.0 | Broad singlet (br s) | - | 2H |

| -CH- | ~3.8 | Doublet of septets (dsept) or multiplet (m) | ³JHH ≈ 4 Hz, ³JHF ≈ 8 Hz | 1H |

| -OCH₂- (ethyl) | ~4.3 | Quartet (q) | ³JHH ≈ 7 Hz | 2H |

Causality Behind Predictions:

-

-CH₃ (ethyl): This signal appears as a triplet due to coupling with the adjacent two protons of the -OCH₂- group (n+1 = 2+1 = 3). Its chemical shift is standard for an ethyl ester.[5][6]

-

-NH₂: The amine protons typically appear as a broad singlet and can exchange with trace amounts of D₂O in the solvent. Its chemical shift can vary with concentration and solvent.

-

-CH- (alpha-proton): This proton is coupled to the alpha-amine protons (if not exchanged), the beta-proton, and the six fluorine atoms. The signal is expected to be complex. It is coupled to the adjacent -CH- proton (doublet) and further split by the six equivalent fluorine atoms three bonds away (³JHF), resulting in a septet. The electron-withdrawing CF₃ groups deshield this proton, shifting it downfield.

-

-OCH₂- (ethyl): This methylene group is adjacent to a three-proton methyl group, resulting in a quartet (n+1 = 3+1 = 4).[7][8] Its proximity to the electron-withdrawing ester oxygen shifts it significantly downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the strong coupling between carbon and fluorine atoms, which can be observed over one, two, or even three bonds. This results in the splitting of carbon signals into multiplets, a key diagnostic feature for fluorinated compounds.[9][10]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| -C H₃ (ethyl) | ~14 | Singlet | - |

| -C H- | ~45-50 | Septet | ²JCF ≈ 25-30 Hz |

| -OC H₂- (ethyl) | ~63 | Singlet | - |

| C F₃ | ~125 | Quartet | ¹JCF ≈ 280-290 Hz |

| C =O (ester) | ~170 | Singlet or very small multiplet | - |

Causality Behind Predictions:

-

-CH₃ and -OCH₂-: These signals of the ethyl ester group are standard and are not significantly affected by long-range C-F coupling.

-

-CH-: This carbon is two bonds away from six fluorine atoms, leading to a significant ²JCF coupling that splits the signal into a septet.

-

CF₃: The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms, resulting in a very large one-bond coupling constant (¹JCF) and splitting the signal into a quartet.[11][12]

-

C=O: The ester carbonyl carbon will appear in its characteristic downfield region. Any long-range coupling to the fluorine atoms (⁴JCF) is expected to be very small or negligible.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[13] For this compound, the six fluorine atoms of the two CF₃ groups are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| -CF₃ | ~ -70 to -75 | Doublet | ³JFH ≈ 8 Hz |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift for trifluoromethyl groups attached to an sp³-hybridized carbon typically falls within this range, referenced to CFCl₃.[14][15]

-

Multiplicity: The six equivalent fluorine atoms are coupled to the single proton on the adjacent carbon (-CH-). This three-bond coupling (³JFH) will split the fluorine signal into a doublet.[16]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The key absorptions are expected from the N-H bonds of the amine, the C=O bond of the ester, and the C-F bonds of the trifluoromethyl groups.[17][18]

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3300-3400 | N-H (amine) | Stretch | Medium, broad |

| 2850-2980 | C-H (aliphatic) | Stretch | Medium-Strong |

| ~1740 | C=O (ester) | Stretch | Strong |

| 1100-1350 | C-F (trifluoromethyl) | Stretch | Very Strong |

| ~1240 | C-O (ester) | Stretch | Strong |

Causality Behind Predictions:

-

N-H Stretch: The primary amine will show characteristic stretching vibrations in this region.

-

C-H Stretch: These signals arise from the sp³ C-H bonds of the ethyl group and the valine backbone.

-

C=O Stretch: The ester carbonyl group gives a very strong and sharp absorption band, which is a key diagnostic peak.[7]

-

C-F Stretch: The C-F bonds of the two CF₃ groups will produce one or more very strong absorption bands in the fingerprint region. This is a hallmark of highly fluorinated compounds.[19][20]

-

C-O Stretch: The C-O single bond of the ester also gives a strong absorption.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and structural information through fragmentation analysis. For a compound of this nature, electrospray ionization (ESI) would be a soft ionization technique suitable for observing the protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

-

Molecular Ion: The exact mass of C₇H₉F₆NO₂ is 253.0537. In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 254.0615.

-

Predicted Fragmentation Pattern (EI): A common fragmentation pathway for amino acid ethyl esters is the loss of the ethoxycarbonyl group (-COOEt), resulting in a prominent fragment.[3][21][22]

Figure 2: Plausible EI fragmentation pathway for the target molecule.

Proposed Synthesis and Experimental Workflow

Synthetic Approach

A plausible and efficient synthesis of this compound would involve the direct esterification of its corresponding carboxylic acid, 4,4,4,4',4',4'-Hexafluoro-DL-valine.

Figure 3: Proposed synthesis workflow.

A standard method, such as Fischer esterification, could be employed. This typically involves refluxing the amino acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.[2] Alternatively, for a milder and more controlled reaction, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) followed by the addition of ethanol.[1]

Standardized Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the H-F splitting. No external standard is typically needed as the spectrometer's fluorine frequency is well-calibrated, but an external reference like CFCl₃ can be used for precise referencing.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, mix a small amount (~1 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or empty salt plate.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation for ESI.

-

Acquisition (ESI-HRMS): Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the calculated theoretical mass to confirm the elemental composition.

Figure 4: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, theory-backed framework for understanding the spectroscopic characteristics of this compound. By predicting the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, this document serves as an essential reference for scientists working with this and similar fluorinated compounds. The outlined protocols for synthesis and analysis further equip researchers with the practical knowledge required for empirical validation. As the use of fluorinated amino acids in medicinal chemistry and materials science continues to expand, a thorough grasp of their analytical signatures is indispensable for accelerating innovation.

References

-

Vandamme, M., et al. (2017). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters. [Link]

-

Prosser, R. S., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Poon, C. D., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters. [Link]

-

Halket, J. M., et al. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography A. [Link]

-

Korepanov, V. I., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications. [Link]

-

University of Wisconsin-Madison. Coupling of Protons with Fluorine. [Link]

-

ACD/Labs. (2013). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Publication. [Link]

-

UCLA. Spectroscopy Tutorial: Esters. [Link]

-

Ebraheem, K. A. K. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Wang, Y., et al. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Journal of Chromatography A. [Link]

-

Perera, S. A., et al. (1999). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Reddit. The Effect of Fluorine in 1H NMR. [Link]

-

Prosser, R. S., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

-

Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

-

Abraham, R. J., et al. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Barone, V., et al. (2002). Vicinal fluorine-proton coupling constants. Magnetic Resonance in Chemistry. [Link]

-

Korepanov, V. I., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Math-Net.Ru. [Link]

-

Duke University NMR Center. Coupling constants. [Link]

-

Prosser, R. S., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of ethyl acetate. [Link]

-

ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]

-

Reddit. Carbon-fluorine spin coupling constants. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Biemann, K., et al. (1961). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. [Link]

-

University of Wisconsin-Platteville. NMR: Novice Level, Spectrum 1. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. hnl1_sln.html [ursula.chem.yale.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. dovepress.com [dovepress.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. The Duke NMR Center Coupling constants [sites.duke.edu]

- 17. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mathnet.ru [mathnet.ru]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Ethyl 4,4,4,4',4',4'-Hexafluoro-DL-valinate: Stability, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4,4,4',4',4'-hexafluoro-DL-valinate, a fluorinated analog of the proteinogenic amino acid valine, represents a unique building block for the development of novel pharmaceuticals and advanced materials. The presence of two trifluoromethyl groups at the γ-position profoundly influences its chemical and physical properties, imparting enhanced stability, altered reactivity, and unique conformational preferences. This guide provides a comprehensive overview of the stability and reactivity of this compound, offering insights into its handling, synthetic applications, and analytical characterization. By synthesizing information from the broader field of fluorinated amino acids, this document serves as a critical resource for researchers seeking to harness the potential of this intriguing molecule.

Introduction: The Impact of Hexafluorination on a Valine Scaffold

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. In the context of amino acids, fluorination can dramatically alter physicochemical properties such as lipophilicity, metabolic stability, and bioavailability.[1] this compound emerges as a particularly interesting compound due to the presence of two electron-withdrawing trifluoromethyl (CF₃) groups. These groups exert a strong inductive effect, influencing the reactivity of the entire molecule, from the amino and ester termini to the aliphatic side chain. This guide will dissect these influences, providing a framework for the predictable and effective use of this hexafluorinated valine derivative.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 78185-92-9 | , |

| Molecular Formula | C₇H₉F₆NO₂ | , |

| Molecular Weight | 253.15 g/mol | |

| IUPAC Name | ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |

| Appearance | Liquid or solid with a low melting point | |

| Density | ~1.41 g/cm³ | |

| Melting Point | 77-78 °C (as reported by some suppliers for the solid form) |

Note: Discrepancies in the reported physical state (liquid vs. solid) may arise from impurities or different crystalline forms.

Synthesis and Purification

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Purification Considerations

Given its likely liquid state at or near room temperature, purification of this compound would typically be achieved through vacuum distillation. For smaller scales or for achieving high purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes would be a suitable method.

Stability and Storage

The stability of this compound is significantly influenced by the electron-withdrawing nature of the two trifluoromethyl groups.

Thermal Stability

Fluorinated organic compounds, particularly those with multiple fluorine atoms, often exhibit enhanced thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. While specific data for this compound is unavailable, it is anticipated to be stable at elevated temperatures, a property that is advantageous in many chemical transformations. However, at very high temperatures, decomposition may occur, potentially releasing hazardous substances such as hydrogen fluoride and oxides of carbon and nitrogen.[2]

Chemical Stability and Storage Recommendations

-

pH Stability:

-

Acidic Conditions: The ester group is susceptible to hydrolysis under strongly acidic conditions, which would be accelerated by heating. The amino group will be protonated, forming the corresponding ammonium salt, which can protect it from certain reactions.

-

Basic Conditions: The ester is highly susceptible to hydrolysis under basic conditions (saponification). The amino group will be in its free base form and can act as a nucleophile.

-

-

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This will minimize degradation due to moisture and atmospheric components.

Reactivity Profile

The reactivity of this compound is a delicate interplay between the nucleophilic amino group and the electrophilic ester carbonyl, all under the strong electronic influence of the hexafluoro-isopropyl moiety.

The Amino Group: A Modulated Nucleophile

The two trifluoromethyl groups exert a strong electron-withdrawing inductive effect, which decreases the electron density on the α-carbon and, consequently, on the nitrogen atom of the amino group. This leads to a reduction in the nucleophilicity of the amine compared to its non-fluorinated counterpart, ethyl valinate.

Due to the reduced nucleophilicity and potential steric hindrance from the bulky hexafluoro-isopropyl group, standard N-protection protocols may require more forcing conditions.

Experimental Protocol: N-Boc Protection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and purify the product by column chromatography.[3][4]

Caption: Step-by-step workflow for the N-Boc protection of this compound.

The Ester Group: An Activated Electrophile

The electron-withdrawing hexafluoro-isopropyl group increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack than the corresponding non-fluorinated ester.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions. Due to the steric hindrance of the hexafluoro-isopropyl group, this reaction may be slower than for unhindered esters.

Experimental Protocol: Ester Hydrolysis

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to a pH of ~2 with a dilute acid (e.g., 1 M HCl).

-

Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent to yield 4,4,4,4',4',4'-hexafluoro-DL-valine.[5]

Reactions with Nucleophiles and Electrophiles

The bifunctional nature of this compound allows it to react with both nucleophiles (at the ester carbonyl) and electrophiles (at the amino group). Careful selection of protecting groups is essential for selective transformations.[6][7]

Applications in Drug Discovery and Peptide Synthesis

Fluorinated amino acids are valuable tools in medicinal chemistry for enhancing the metabolic stability and altering the conformational properties of peptides and small molecule drugs.[8]

Peptide Synthesis

The incorporation of hexafluorovaline into peptides can impart increased resistance to enzymatic degradation. However, the steric bulk and reduced nucleophilicity of the amino group can make peptide bond formation challenging. The use of potent coupling reagents such as HATU or HCTU is recommended.[3]

As a Chiral Building Block

Although provided as a racemate, the enantiomers of this compound can potentially be resolved chromatographically or through enzymatic resolution to provide access to enantiopure building blocks for asymmetric synthesis.

Analytical Characterization

A suite of analytical techniques is necessary for the comprehensive characterization of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet), the α-proton, and the β-proton.

-

¹³C NMR: Will display signals for the carbonyl carbon, the α- and β-carbons, the ethyl group carbons, and the trifluoromethyl carbons (which will appear as quartets due to C-F coupling).

-

¹⁹F NMR: Will provide a distinct signal for the six equivalent fluorine atoms of the two trifluoromethyl groups, which will likely be a singlet or a closely coupled multiplet. This is a powerful tool for monitoring reactions involving this compound.[9][10]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.[11][12]

-

Chromatography:

-

Gas Chromatography (GC): Suitable for assessing the purity of the volatile ethyl ester.

-

High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis and for monitoring reaction progress, particularly after derivatization of the amino group.[13]

-

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. The related compound, 4,4,4,4',4',4'-Hexafluoro-DL-valine, is listed as causing skin and eye irritation and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and materials science. Its unique stability and reactivity profile, governed by the powerful electron-withdrawing effects of the two trifluoromethyl groups, offer both opportunities and challenges in its synthetic manipulation. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation molecules.

References

-

Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). NIH. Retrieved from [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. Retrieved from [Link]

-

Palladium-Catalyzed Fluorination of Amino Acid Derivatives. (n.d.). Bryn Mawr College. Retrieved from [Link]

-

Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. (n.d.). Retrieved from [Link]

-

Synthesis and Applications of Fluorinated α-Amino Acids. (2017). Princeton University. Retrieved from [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved from [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. Retrieved from [Link]

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). PMC - NIH. Retrieved from [Link]

-

A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (1977). Semantic Scholar. Retrieved from [Link]

-

Synthesis of hexafluorovaline-containing di- and tripeptides. (2024). IRIS . Retrieved from [Link]

-

Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Chemical Science (RSC Publishing). Retrieved from [Link]

-

The Application of Fluorine-Containing Reagents in Structural Proteomics. (n.d.). PMC - NIH. Retrieved from [Link]

-

SAFETY DATA SHEET. (2011). Thermo Fisher Scientific. Retrieved from [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB. Retrieved from [Link]

-

The most commonly used fluorinated amino acids for PrOF NMR,... (n.d.). ResearchGate. Retrieved from [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. Retrieved from [Link]

-

Thermal degradation of fluoropolymers. (2020). Retrieved from [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

-

Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (2015). PubMed. Retrieved from [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of activated esters of N-protected amino-acids. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

-

Synthesis of Halogenated Esters of Fluorinated Carboxylic Acids by the Regio- and Stereospecific Addition of Acyl Hypochlorites. (n.d.). datapdf.com. Retrieved from [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. (2008). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Retrieved from [Link]

-

Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PMC. Retrieved from [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC - NIH. Retrieved from [Link]

-

Halofluorination of N-protected α,β-dehydro-α-amino acid esters—A convenient synthesis of α-fluoro-α-amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PMC - NIH. Retrieved from [Link]

-

Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. turi.org [turi.org]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of activated esters of N-protected amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of fluorinated leucines, valines and alanines for use in protein NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,4,4,4',4',4'-Hexafluoro-DL-valine, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

An In-depth Technical Guide to Fluorinated Amino acids in Peptide Chemistry

Abstract

The strategic incorporation of fluorinated amino acids (FAAs) into peptide scaffolds represents a paradigm-shifting approach in peptide chemistry and drug discovery. The unique and potent effects of fluorine—stemming from its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can be leveraged to meticulously modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive exploration of the synthesis of FAAs, their incorporation into peptide chains, and the profound impact of fluorination on peptide conformation, stability, and bioactivity. We will delve into the mechanistic underpinnings of these effects and provide field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. By understanding and harnessing the "fluorine effect," the scientific community can unlock the full potential of peptide-based therapeutics and advanced biomaterials.

The Fluorine Advantage: Unique Properties and Their Implications

The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts a suite of transformative properties to amino acids and, by extension, to the peptides that contain them. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This strong electron-withdrawing effect can significantly alter the local electronic environment within a peptide, influencing everything from pKa values of neighboring functional groups to the conformational preferences of the peptide backbone.[1][2]

Key properties conferred by fluorination include:

-

Enhanced Hydrophobicity and Lipophilicity: Fluorination, particularly with multiple fluorine atoms (e.g., CF3 groups), dramatically increases the hydrophobicity of an amino acid side chain.[1][3] This enhanced lipophilicity can improve a peptide's ability to cross cell membranes and can also influence protein-protein interactions.[1]

-

Increased Thermal and Chemical Stability: The high strength of the C-F bond contributes to the overall stability of the amino acid and the resulting peptide.[4][5] Fluorinated peptides often exhibit increased resistance to thermal denaturation and chemical degradation.[4][5]

-

Modulation of Secondary Structure: The steric and electronic effects of fluorine can be used to control the conformational preferences of the peptide backbone.[6][7][8] For example, fluorinated proline derivatives can be used to favor either cis or trans amide bond conformations, thereby influencing the overall three-dimensional structure of the peptide.[6][9]

-

Improved Proteolytic Resistance: A significant challenge in the development of peptide therapeutics is their rapid degradation by proteases. The introduction of fluorinated amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.[5][10][11] However, the effect on proteolytic stability is not always predictable and depends on the specific enzyme, the position of the fluorinated residue, and the degree of fluorination.[10][12]

-

¹⁹F NMR Probe: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study peptide and protein conformation, dynamics, and interactions.[13][15][16][17]

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | Structure | Key Property Changes |

| 4-Fluorophenylalanine | Image of 4-Fluorophenylalanine | Increased hydrophobicity, ¹⁹F NMR probe |

| Hexafluoroleucine | Image of Hexafluoroleucine | Significantly increased hydrophobicity, promotes self-assembly |

| (4R)-Fluoroproline | Image of (4R)-Fluoroproline | Favors Cγ-exo ring pucker and trans amide bond |